Spiro[cyclohexane-3,9'-fluorene]-1-one
Description
Spiro[cyclohexane-3,9'-fluorene]-1-one is a spirocyclic compound featuring a cyclohexane ring fused at the 3-position of a fluorene backbone with a ketone group at position 1. Its unique architecture imparts rigidity and conformational stability, making it valuable in materials science and medicinal chemistry. The compound’s synthesis often involves acid-catalyzed condensation reactions, achieving high yields (e.g., 98% using p-toluenesulfonic acid as a catalyst) . Derivatives of this scaffold are explored for applications ranging from acetylcholinesterase (AChE) inhibition to optoelectronic materials .
Properties
Molecular Formula |
C18H16O |
|---|---|
Molecular Weight |
248.3 g/mol |
IUPAC Name |
spiro[cyclohexane-3,9'-fluorene]-1-one |
InChI |
InChI=1S/C18H16O/c19-13-6-5-11-18(12-13)16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
KAWDOUOTXGOFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC2(C1)C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclohexane-3,9’-fluorene]-1-one typically involves the formation of the spiro linkage through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as a fluorene derivative with a cyclohexane moiety. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[cyclohexane-3,9’-fluorene]-1-one may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-3,9’-fluorene]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic derivatives .
Scientific Research Applications
Spiro[cyclohexane-3,9’-fluorene]-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Spirocyclic compounds are often explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of spiro[cyclohexane-3,9’-fluorene]-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Spiro Compounds
Structural Analogues in Medicinal Chemistry
Spiro-Cyclohexylquinazolinones
- Structure: Combines a spirocyclohexane with a quinazolinone core.
- Activity : Exhibits potent AChE inhibitory activity (IC₅₀ values in µM range) due to hydrogen-bonding interactions with the enzyme’s active site .
- Synthesis: Achieved via p-TSA-catalyzed condensation of cyclohexanone and benzamide derivatives (98% yield) .
Spiro[isoindole-3,9'-xanthene] Derivatives
- Structure : Features a spiro-linked isoindole and xanthene system.
- Activity : Used as fluorescent probes (e.g., rhodamine derivatives) with high quantum yields .
- Synthesis : Prepared via amination reactions (93% yield) .
- Comparison : The xanthene moiety in these derivatives provides superior fluorescence properties, whereas the fluorene-based compound may prioritize thermal stability .
SFX-Based Hole Transport Layers (HTLs)
- Structure : Spiro[fluorene-9,9′-xanthene] (SFX) derivatives like X60 and Spiro-OMeTAD.
- Properties :
- Comparison : Spiro[cyclohexane-3,9'-fluorene]-1-one lacks xanthene’s oxygen atoms, which may reduce solubility but improve hydrophobicity for moisture-resistant applications .
Spirobenzoanthracene-Based Dopants
- Structure : Spiro[benzo[de]anthracene-7,9'-fluorene] derivatives (e.g., DTSBAF).
- Properties : Used in blue phosphorescent OLEDs with high electroluminescence efficiency .
- Comparison : The benzoanthracene extension broadens conjugation for blue emission, whereas the cyclohexane-spirofluorene system may favor charge transport due to reduced steric hindrance .
Physicochemical Properties
| Property | This compound | Spiro-OMeTAD | Spiro[isoindole-3,9'-xanthene] |
|---|---|---|---|
| Molecular Weight (g/mol) | ~272 (estimated) | 1,228 | ~500–600 |
| Thermal Stability (°C) | >150 (predicted) | >200 | ~180 |
| Solubility | Moderate in polar aprotic solvents | High | High in DMF/DMSO |
| Key Application | AChE inhibitors, OLEDs | Solar cells | Fluorescent probes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
